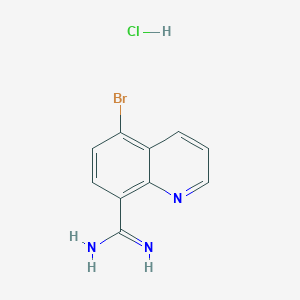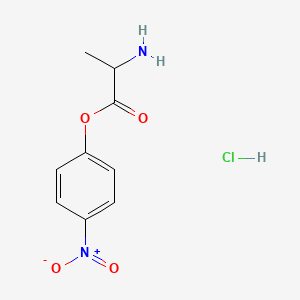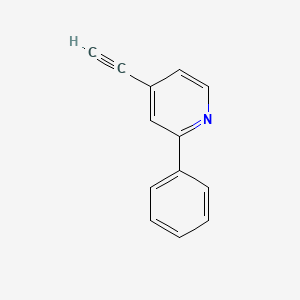
2,4-Pentanedione, 3-(1-amino-2,2,2-trifluoroethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and amino groups in its structure imparts distinct reactivity and stability, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione typically involves the reaction of 1,3-diketone substrates with trifluoroacetic anhydride. This reaction generates the electrophilic species of trifluoroacetaldehyde in situ, which then reacts with the diketone to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the electrophilic species.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may have pharmaceutical applications, including as potential drug candidates.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings
Mécanisme D'action
The mechanism by which 3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione exerts its effects involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-amino-2,2,2-trifluoroethylidene)-2-imino-1,1,4,5,6,7-hexafluoroindan
- 2-amino-1,1,4,5,6,7-hexafluoro-3-trifluoroacetylindene
Uniqueness
Compared to similar compounds, 3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione stands out due to its specific combination of trifluoromethyl and amino groups, which impart unique reactivity and stability. This makes it particularly valuable for applications requiring high chemical resistance and specific reactivity patterns .
Propriétés
Numéro CAS |
138610-12-5 |
|---|---|
Formule moléculaire |
C7H8F3NO2 |
Poids moléculaire |
195.14 g/mol |
Nom IUPAC |
4-hydroxy-3-(2,2,2-trifluoroethanimidoyl)pent-3-en-2-one |
InChI |
InChI=1S/C7H8F3NO2/c1-3(12)5(4(2)13)6(11)7(8,9)10/h11-12H,1-2H3 |
Clé InChI |
ZGZFEVLERGWXOL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(=O)C)C(=N)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)

![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)



![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)





![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)

